4-(2-(3-氧代-[1,2,4]三唑并[4,3-a]嘧啶-2(3H)-基)乙酰氨基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as OTAVA-BB 1208835 and is synthesized using a specific method.
科学研究应用
c-Met Kinase Inhibition for Cancer Therapy
Compounds derived from the core structure of “4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide” have shown potential as c-Met kinase inhibitors . This enzyme plays a crucial role in cancer cell growth and metastasis. Derivatives like compound 22i have demonstrated excellent anti-tumor activity against various cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast cancer), and HeLa (cervical cancer), with low IC50 values indicating potent inhibitory effects .
Energetic Materials for Explosives
The triazolo[4,3-a]pyrimidin moiety, when incorporated into energetic materials, can contribute to the development of explosives with high detonation performance and thermal stability . These materials are designed to be insensitive to external stimuli, making them safer for handling while maintaining their explosive properties .
Development of Heat-Resistant Explosives
Some derivatives have been identified as promising candidates for heat-resistant explosives. They exhibit remarkable density, excellent thermal stability, and superior detonation performance compared to current heat-resistant explosives . This makes them suitable for applications where explosives must withstand high temperatures without degradation.
Primary Explosives with High Sensitivity
Certain triazolo[4,3-a]pyrimidin derivatives are very sensitive to impact and friction but offer excellent detonation performance. These properties suggest their use as primary explosives in applications requiring immediate and powerful initiation of secondary explosives .
LSD1 Inhibitors for Therapeutic Applications
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold, which shares a similar core structure, has been used as a template for designing new LSD1 inhibitors . LSD1 is an enzyme involved in epigenetic regulation, and its inhibition is a promising strategy for treating various diseases, including cancer.
Synthetic Intermediates in Pharmaceutical Production
The triazolo[4,3-a]pyrimidin moiety is used in the synthesis of various pharmaceuticals. Its ability to form specific interactions with different target receptors makes it a valuable pharmacophore in drug design and development .
作用机制
Target of Action
The primary target of this compound is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
The compound interacts with its target, the c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes .
Biochemical Pathways
The c-Met kinase is involved in several biochemical pathways related to cell growth and survival. By inhibiting this kinase, the compound disrupts these pathways, potentially leading to reduced growth and survival of cancer cells .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability and stability
Result of Action
The inhibition of c-Met kinase by this compound can lead to a decrease in the growth and survival of cancer cells . This makes it a potential candidate for the development of new anticancer drugs .
属性
IUPAC Name |
4-[[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3/c15-12(22)9-2-4-10(5-3-9)17-11(21)8-20-14(23)19-7-1-6-16-13(19)18-20/h1-7H,8H2,(H2,15,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOQVYUIQXMNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamido)benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。